molecular formula C104H176N36O34S7 B3332685 H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H CAS No. 914454-03-8

H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H

Cat. No.: B3332685
CAS No.: 914454-03-8
M. Wt: 2699.2 g/mol
InChI Key: LBACTXHPMJIKTR-XZSNVYKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H” is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of cysteine residues at positions 1, 2, and 3, which can form disulfide bonds, contributing to the stability and functionality of the peptide. The peptide sequence includes lysine, glycine, alanine, serine, arginine, leucine, methionine, tyrosine, aspartic acid, and threonine, each playing a role in the peptide’s structure and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is typically used for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Modification of side chains, such as acetylation or phosphorylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acetic anhydride for acetylation, ATP for phosphorylation.

Major Products

    Oxidation: Disulfide-bonded peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Modified peptide with acetylated or phosphorylated residues.

Scientific Research Applications

The peptide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for therapeutic potential in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine and arginine residues contribute to the peptide’s binding affinity to negatively charged molecules, while the hydrophobic residues (leucine, methionine) facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-NH2: Lacks the additional cysteine residues and acetate group.

    H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2: Similar sequence but without the acetate group.

Uniqueness

The presence of multiple cysteine residues and the acetate group in the peptide “H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H” enhances its stability and potential for forming complex structures, making it unique compared to other similar peptides.

Properties

IUPAC Name

acetic acid;2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACTXHPMJIKTR-XZSNVYKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H176N36O34S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914454-03-8
Record name Ziconotide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914454038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.